molecular formula C19H24N2O7 B10864135 1,3-Bis(3,4,5-trimethoxyphenyl)urea CAS No. 1055-79-4

1,3-Bis(3,4,5-trimethoxyphenyl)urea

Cat. No.: B10864135
CAS No.: 1055-79-4
M. Wt: 392.4 g/mol
InChI Key: MWROYZINJIRWQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4,5-trimethoxyphenyl)urea can be synthesized through a reaction between 3,4,5-trimethoxyaniline and phosgene or its derivatives . The reaction typically involves the following steps:

    Formation of Isocyanate Intermediate: 3,4,5-trimethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate then reacts with another molecule of 3,4,5-trimethoxyaniline to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(3,4,5-trimethoxyphenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

1055-79-4

Molecular Formula

C19H24N2O7

Molecular Weight

392.4 g/mol

IUPAC Name

1,3-bis(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C19H24N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)20-19(22)21-12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3,(H2,20,21,22)

InChI Key

MWROYZINJIRWQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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